L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide
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Overview
Description
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is a chemical compound that belongs to the class of dipeptides Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide can be achieved through a series of chemical reactions involving the coupling of L-alanine and L-phenylalanine derivatives. One common method involves the use of amino acid ligases, such as Bacillus subtilis-derived l-amino acid α-ligase (BacD), to catalyze the formation of the dipeptide bond . The reaction conditions typically include a buffered aqueous solution with controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving metabolically engineered strains of Escherichia coli. These strains are designed to overexpress specific enzymes, such as BacD, and inactivate peptidases that degrade the product . Immobilization techniques, such as using calcium alginate beads, can enhance the stability and productivity of the biocatalysts .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, which can have different biological activities and properties.
Scientific Research Applications
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The compound is investigated for its role in protein synthesis and enzyme interactions.
Mechanism of Action
The mechanism of action of L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit proteases involved in viral replication, thereby exhibiting antiviral activity . The pathways involved include the modulation of enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar structural features but different biological activities.
L-Alanyl-N-[(1S,2R)-1-benzyl-2-hydroxypropyl]-L-alaninamide: A compound with a similar backbone but different side chains and functional groups.
Uniqueness
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of both alanyl and phenylalaninamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
729555-60-6 |
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Molecular Formula |
C19H30N4O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2S)-N-[(3R)-7-amino-2-oxoheptan-3-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16+,17-/m0/s1 |
InChI Key |
KDUMGFWXWHDNPU-XKQJLSEDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)C)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Origin of Product |
United States |
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